[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-(phosphonooxymethyl)oxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate
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Overview
Description
Preparation Methods
OM-174 is synthesized through a series of chemical reactions involving the acylation of a diglucosamine backbone. The synthetic route typically involves the following steps:
Acylation: The diglucosamine backbone is acylated with fatty acids to form the lipid A structure.
Phosphorylation: The hydroxyl groups on the diglucosamine are phosphorylated to enhance the compound’s stability and biological activity.
Purification: The final product is purified using chromatographic techniques to ensure high purity and stability.
Chemical Reactions Analysis
OM-174 undergoes several types of chemical reactions, including:
Oxidation: OM-174 can be oxidized to form various oxidized derivatives. Common reagents for this reaction include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: OM-174 can undergo substitution reactions where functional groups are replaced with other groups.
Scientific Research Applications
OM-174 has a wide range of scientific research applications:
Cancer Therapy: OM-174 has been studied for its potential in cancer therapy.
Immunotherapy: As an immunomodulatory agent, OM-174 is used to enhance the body’s immune response against various pathogens and diseases.
Radiation Sensitization: OM-174 has been found to enhance the effects of radiation therapy by sensitizing tumor cells to radiation.
Mechanism of Action
OM-174 exerts its effects by binding to Toll-like receptors 2 and 4 on the surface of immune cells. This binding triggers a cascade of signaling events that lead to the activation of the immune system. The compound stimulates the production of cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma, which play crucial roles in immune response and inflammation .
Comparison with Similar Compounds
OM-174 is unique in its dual action on Toll-like receptors 2 and 4, which distinguishes it from other lipid A analogues. Similar compounds include:
Monophosphoryl Lipid A: Another lipid A analogue with immunomodulatory properties, but it primarily acts on Toll-like receptor 4.
Lipid A: The natural form derived from bacterial lipopolysaccharides, which also acts on Toll-like receptor 4 but has a broader range of biological activities
OM-174’s unique dual action on Toll-like receptors 2 and 4 makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
171092-39-0 |
---|---|
Molecular Formula |
C52H100N2O20P2 |
Molecular Weight |
1135.3 g/mol |
IUPAC Name |
[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate |
InChI |
InChI=1S/C52H100N2O20P2/c1-4-7-10-13-16-19-22-25-28-31-38(56)34-42(57)53-45-48(61)47(60)41(72-52(45)74-76(66,67)68)37-69-51-46(49(62)50(40(36-55)71-51)73-75(63,64)65)54-43(58)35-39(32-29-26-23-20-17-14-11-8-5-2)70-44(59)33-30-27-24-21-18-15-12-9-6-3/h38-41,45-52,55-56,60-62H,4-37H2,1-3H3,(H,53,57)(H,54,58)(H2,63,64,65)(H2,66,67,68)/t38-,39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1 |
InChI Key |
GOWLTLODGKPXMN-MWJFIXGVSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(OC(C(C1O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)COP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
Synonyms |
DEFOSLIMOD |
Origin of Product |
United States |
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